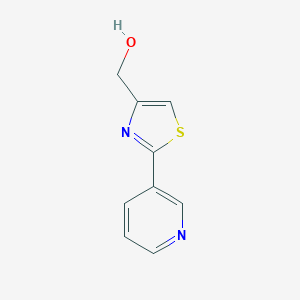

(2-Pyridin-3-yl-1,3-thiazol-4-yl)methanol

Beschreibung

Eigenschaften

IUPAC Name |

(2-pyridin-3-yl-1,3-thiazol-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c12-5-8-6-13-9(11-8)7-2-1-3-10-4-7/h1-4,6,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDSDADPVFPJLAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=CS2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10406897 | |

| Record name | (2-pyridin-3-yl-1,3-thiazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138745-99-0 | |

| Record name | (2-pyridin-3-yl-1,3-thiazol-4-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10406897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Pyridin 3 Yl 1,3 Thiazol 4 Yl Methanol and Its Analogues

Strategies for the Construction of the 1,3-Thiazole Ring System

The formation of the 1,3-thiazole ring is a fundamental step in the synthesis of the target compound. Several established and contemporary methods are utilized for this purpose.

Classical Hantzsch Thiazole (B1198619) Synthesis and Its Modern Adaptations.nih.govthieme-connect.com

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the formation of the thiazole nucleus. tandfonline.commdpi.com This reaction classically involves the cyclocondensation of an α-halocarbonyl compound with a thioamide. chemhelpasap.combenthamdirect.comnih.gov For the synthesis of analogues of (2-Pyridin-3-yl-1,3-thiazol-4-yl)methanol, this would typically involve the reaction of a suitable α-haloketone with nicotinothioamide. The reaction proceeds through the initial formation of an intermediate by nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to yield the thiazole ring. chemhelpasap.comacs.org

Modern adaptations of the Hantzsch synthesis have focused on improving efficiency, yield, and environmental friendliness. These include the use of microwave irradiation, ultrasound assistance, and various catalysts to accelerate the reaction and simplify purification procedures. nih.govbepls.commdpi.com For instance, lipase (B570770) has been employed as a biocatalyst for the condensation of aryl ethanones, KBrO₃, and thioamide under ultrasonic irradiation in water, offering a green and efficient route to 2,4-disubstituted thiazoles. nih.gov Additionally, modifications have been developed to allow for the synthesis of thiazoles with specific substitution patterns that might be difficult to achieve through the classical approach, such as the synthesis of 2,4-disubstituted-5-acylamino-1,3-thiazoles from α-chloroglycinates and thiobenzamides. researchgate.netresearchgate.net The use of α,α-dibromoketones has also been shown to be superior to α-monobromoketones in some cases. ijper.org

The regioselectivity of the Hantzsch synthesis can be influenced by reaction conditions. For example, carrying out the condensation of α-halogeno ketones with N-monosubstituted thioureas under acidic conditions can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazoles alongside the expected 2-(N-substituted amino)thiazoles. rsc.org

Condensation Reactions Involving Thiazole Precursors.kfupm.edu.sa

Beyond the Hantzsch synthesis, other condensation reactions are employed to construct the thiazole ring. The Cook-Heilbron synthesis, for example, involves the condensation of an α-aminonitrile with carbon disulfide. wikipedia.org Another approach involves the reaction of active methylene (B1212753) isocyanides, such as tosylmethyl isocyanide, with methyl arene- and hetarenecarbodithioates to produce 4,5-disubstituted thiazoles. organic-chemistry.org

Three-component reactions have emerged as powerful tools for the one-pot synthesis of highly functionalized thiazoles. acs.org A copper-catalyzed three-component reaction of thioamides, ynals, and alcohols allows for the construction of functionalized thiazoles with good regioselectivity. acs.org Another example is the copper-catalyzed three-component coupling of 2-aminothiazoles with aryl aldehydes and alkynes to synthesize imidazo[2,1-b]thiazole (B1210989) scaffolds. acs.org

Cyclization Reactions for Thiazole Formation.organic-chemistry.orgresearchgate.net

Intramolecular cyclization reactions provide another important route to the thiazole ring system. For example, the reaction of thiazoline (B8809763) fused 2-pyridones with alkyl halides can lead to the opening of the thiazoline ring and subsequent generation of N-alkenyl functionalized 2-pyridones, which can then undergo further transformations. nih.gov A domino alkylation-cyclization of propargyl bromides with thioureas allows for the synthesis of 2-aminothiazoles under microwave irradiation. organic-chemistry.org

Photocatalytic reactions between enaminones and thioureas, in the presence of oxygen, offer a method for the formation of thiazoles through tandem C-S and C-N bond formation at ambient temperature. organic-chemistry.org Furthermore, an electrochemical oxidative cyclization of enaminones with thioamides provides a metal- and oxidant-free approach to thiazole synthesis. organic-chemistry.org

Metal-Catalyzed Heterocyclization Approaches.thieme-connect.comacs.org

Metal-catalyzed reactions have become increasingly important in the synthesis of heterocyclic compounds, including thiazoles. benthamdirect.com Palladium and copper catalysts are frequently employed to facilitate C-H activation and C-S bond formation, leading to the thiazole ring. kfupm.edu.saacs.org

Palladium-catalyzed C-H arylation of thiazoles allows for the regioselective introduction of aryl groups at the C2 or C5 positions, depending on the choice of ligand and base. nih.gov For instance, a Pd/PPh₃/NaOᵗBu system favors C2-arylation, while a Pd catalyst with Bphen and K₃PO₄ directs the arylation to the C5 position. nih.gov Palladium-catalyzed Negishi cross-coupling of thiazolezinc intermediates with aryl halides is another efficient method for preparing 2- and 5-arylsubstituted thiazoles. thieme-connect.com

Copper-catalyzed reactions also play a significant role. A copper-catalyzed three-component synthesis of 2,5-disubstituted thiazoles from amines, aldehydes, and elemental sulfur has been reported. thieme-connect.com Copper catalysis is also utilized in the direct arylation of heterocycle C-H bonds with aryl iodides. organic-chemistry.org Furthermore, copper-catalyzed synthesis of 2-substituted benzothiazoles can be achieved from thiobenzanilides through C-H functionalization and intramolecular C-S bond formation. acs.org

Approaches for Introducing the Pyridine (B92270) Moiety at the 2-Position of the Thiazole Ring

The introduction of the pyridine ring at the 2-position of the thiazole is a critical step in the synthesis of the target molecule. This can be achieved either by starting with a pyridine-containing building block or by introducing the pyridine ring onto a pre-formed thiazole.

Strategies for 2-(Pyridin-3-yl)thiazole Linkage.numberanalytics.com

A common and direct strategy to obtain the 2-(pyridin-3-yl)thiazole scaffold is to use nicotinothioamide as the thioamide component in the Hantzsch thiazole synthesis. This approach directly incorporates the pyridin-3-yl group at the 2-position of the resulting thiazole ring.

Alternatively, cross-coupling reactions can be employed to forge the C-C bond between the thiazole and pyridine rings. As mentioned previously, palladium-catalyzed Negishi cross-coupling of a 2-thiazolezinc bromide with a 3-halopyridine would be a viable method. thieme-connect.com Similarly, palladium-catalyzed C-H arylation of a thiazole with a 3-halopyridine could also be utilized to create the desired linkage. nih.gov The synthesis of N-ethyl-2-(pyridin-3-yl)thiazol-5-amine has been reported, indicating the feasibility of constructing such systems. google.com

The synthesis of various thiazole-pyridine hybrids has been explored for their potential biological activities, further demonstrating the accessibility of this structural motif. researchgate.netnih.govresearchgate.netmdpi.com These syntheses often involve multi-step sequences that incorporate both the thiazole and pyridine rings through various condensation and cyclization reactions.

Table 1: Overview of Synthetic Methodologies for Thiazole Ring Construction

| Methodology | Reactants | Key Features | Reference(s) |

| Classical Hantzsch Synthesis | α-Halocarbonyl, Thioamide | Well-established, versatile | chemhelpasap.combenthamdirect.comnih.gov |

| Modern Hantzsch Adaptations | α-Halocarbonyl, Thioamide | Microwave/ultrasound, green catalysts | nih.govbepls.commdpi.com |

| Cook-Heilbron Synthesis | α-Aminonitrile, Carbon Disulfide | Alternative to Hantzsch | wikipedia.org |

| Three-Component Reactions | Thioamides, Ynals, Alcohols | One-pot, high functionalization | acs.org |

| Intramolecular Cyclization | Propargyl Bromides, Thioureas | Domino reaction, microwave assisted | organic-chemistry.org |

| Palladium-Catalyzed C-H Arylation | Thiazole, Aryl Halide | Regioselective, mild conditions | nih.gov |

| Copper-Catalyzed Synthesis | Amines, Aldehydes, Sulfur | C-H activation, C-S bond formation | thieme-connect.comacs.org |

Cross-Coupling Reactions (e.g., Stille-type, Suzuki-Miyaura) in Heterocyclic Conjugation

The formation of the crucial C-C bond linking the pyridine and thiazole rings can be effectively achieved through palladium-catalyzed cross-coupling reactions. Both the Suzuki-Miyaura and Stille-type couplings are powerful tools for this purpose, allowing for the conjugation of diverse heterocyclic systems.

The Suzuki-Miyaura coupling has been reported for the synthesis of 2-arylpyridines by reacting pyridine derivatives with various hetero(aryl) boronic acids and esters. nih.gov For instance, the coupling of pyridine-2-sulfonyl fluoride (B91410) (PyFluor) with boronic acids can be catalyzed by Pd(dppf)Cl₂. nih.gov While yields can be modest to good, this method demonstrates the feasibility of creating the pyridine-heterocycle bond. nih.gov Specifically for the thiazole series, an efficient Suzuki-Miyaura cross-coupling has been developed using microwave irradiation in an aqueous medium, highlighting a green chemistry approach to forming 5-substituted thiazoles. rsc.org

The Stille-type cross-coupling offers an alternative route, utilizing organotin reagents. It has been successfully employed to prepare a variety of functionalized 2,2'-bipyridines and 2,2':6',2''-terpyridines, demonstrating its utility in linking N-heterocyclic compounds. acs.org A comparative study on the functionalization of diazocines showed that Stille coupling with heterocycles like pyridine and thiophenes can yield excellent results (90–94%), sometimes outperforming the corresponding Suzuki coupling under the tested conditions. nih.gov However, the toxicity and stoichiometric tin waste associated with Stille reactions are notable drawbacks.

| Reaction Type | Typical Reactants | Catalyst/Conditions | Advantages | Disadvantages | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Halide + Aryl/Heteroaryl Boronic Acid/Ester | Pd(dppf)Cl₂, Pd(OAc)₂, XPhos, K₂CO₃, Dioxane/Water | Low toxicity of boron reagents; commercially available reagents; stable reagents. | Can require careful optimization of base and ligand; boronic acids can be unstable. | nih.govrsc.org |

| Stille-type | Aryl/Heteroaryl Halide + Aryl/Heteroaryl Organostannane | Pd(PPh₃)₄, Pd(OAc)₂/XPhos, DMSO | Often high yielding; tolerant of many functional groups; insensitive to water/air. | Toxicity of organotin compounds; difficulty in removing tin byproducts. | acs.orgnih.gov |

Methods for Functionalizing the Methanol (B129727) Group at the 4-Position of the Thiazole Ring

The introduction of the hydroxymethyl moiety at the C4-position of the thiazole is a critical transformation that can be approached in several ways, primarily through the reduction of a carbonyl precursor.

Selective Reduction Reactions for Hydroxymethyl Formation

Once a thiazole ring bearing a suitable precursor at the C4 position is synthesized, selective reduction is employed to form the desired methanol group. The most common precursors are esters or ketones. For example, a general method for forming a pyridinyl-methanol involves the reduction of the corresponding methyl carboxylate with a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). chemicalbook.com A procedure for reducing methyl 2-aminoisonicotinate to (2-amino-pyridin-4-yl)methanol using LiAlH₄ in refluxing THF resulted in a 73% yield. chemicalbook.com

The selective reduction of a secondary hydroxyl group in the presence of other sensitive functionalities, such as sulfur-containing groups, can be challenging. nih.gov However, specific reagent systems have been developed for such transformations. For instance, the ZnI₂/Na(CN)BH₃ system has been used for the deoxygenation of certain diarylmethanols, demonstrating that selective reductions involving sulfur-containing substrates are possible. nih.gov A patent has also described the conversion of groups like formyl (CHO) or ester (COOC₂H₅) at the thiazole C4-position into a hydroxymethyl (CH₂OH) group via reduction reactions. google.com

Introduction of Carbonyl Precursors and Subsequent Transformations

A highly effective strategy involves incorporating a carbonyl group at the C4-position during the initial synthesis of the thiazole ring itself. The classic Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, is ideally suited for this approach. wikipedia.org

For instance, the reaction of a (pyridin-2-yl)thiourea with 3-chloropentane-2,4-dione (B157559) results in a thiazole derivative containing a ketone group at the 5-position (which corresponds to the 4-position in the target molecule's numbering system if starting materials are chosen appropriately). nih.govmdpi.com This ketone then serves as a direct precursor for the methanol group, which can be formed via reduction with agents like sodium borohydride. This two-step sequence—Hantzsch cyclization followed by reduction—is a common and versatile method for accessing 4-(hydroxymethyl)thiazole derivatives.

Advanced Synthetic Techniques and Sustainable Chemistry Approaches

To address the demand for more efficient and environmentally friendly chemical processes, modern synthetic techniques are increasingly applied to the synthesis of heterocyclic compounds like this compound.

Microwave-Assisted Synthesis in Heterocyclic Chemistry

Microwave-assisted organic synthesis has emerged as a powerful technology for accelerating reaction rates, increasing yields, and improving product purity in the synthesis of thiazoles. jusst.org Compared to conventional heating methods that can take several hours, microwave-assisted Hantzsch reactions can often be completed in a matter of minutes. nih.govresearchgate.net For example, the synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines via a microwave-assisted Hantzsch reaction required only a few minutes, whereas the same reaction under conventional reflux took 8 hours and resulted in lower yields and required more rigorous purification. nih.gov This rapid, efficient heating minimizes side product formation and energy consumption. nih.govresearchgate.net

| Thiazole Derivative | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| 2-Amino-4-phenylthiazole | Conventional (Reflux) | 12 h | 45-65% | researchgate.net |

| Microwave | 7 min | 92% | researchgate.net | |

| 2-Aminothiazole Derivatives | Conventional (Reflux) | 8-10 h | Lower | jusst.org |

| Microwave | 5-15 min | Higher | jusst.org | |

| N-phenyl-4-(...)-thiazol-2-amines | Conventional (Reflux) | 8 h | Lower | nih.gov |

| Microwave | ~5 min | Higher | nih.gov |

Solvent-Free and Aqueous Media Reactions for Enhanced Sustainability

In line with the principles of green chemistry, efforts have been made to replace volatile organic solvents with more sustainable alternatives or to eliminate solvents altogether. Water is an excellent green solvent for some heterocyclic syntheses due to its non-toxic, non-flammable, and inexpensive nature. bepls.com The Suzuki-Miyaura coupling for the thiazole series has been successfully performed in aqueous media with the aid of microwave irradiation and a phase-transfer catalyst, providing high yields in short reaction times. rsc.org Other syntheses of thiazole derivatives have been reported in water, sometimes requiring reflux conditions but avoiding the need for a catalyst. bepls.com

Solvent-free reaction conditions represent another significant advancement. researchgate.net The synthesis of 2,4-disubstituted thiazoles has been achieved by simply grinding the reactants (an α-halocarbonyl compound and a thioamide) together at room temperature, yielding the product in just a few minutes. researchgate.net This "grinding" method is operationally simple, reduces waste, and is highly efficient. researchgate.net Similarly, microwave-assisted solvent-free methods have been developed for the condensation of 4-bromoacetylpyridine with N-phenylthiourea, affording thiazoles in excellent yields within 5 minutes without a catalyst. researchgate.net

| Methodology | Reactants | Conditions | Key Feature | Reference |

|---|---|---|---|---|

| Aqueous Synthesis | Dithiocarbamates + α-halocarbonyls | Water, reflux, 20 h | Avoids organic solvents and catalysts. | bepls.com |

| Aqueous Microwave Synthesis | 5-Bromo-2-aminothiazole + Arylboronic acid | Water, Pd(OAc)₂, TBAB, Microwave | Rapid, high-yielding Suzuki coupling in water. | rsc.org |

| Solvent-Free Grinding | Phenacyl bromide + Thioacetamide | Grinding at room temperature, few minutes | Eliminates solvent, rapid, simple procedure. | researchgate.net |

| Solvent-Free Microwave | 4-Bromoacetylpyridine + N-phenylthiourea | Microwave, 5 min | Catalyst-free and solvent-free, rapid synthesis. | researchgate.net |

Exploration of Green Catalytic Systems and Recyclable Catalysts (e.g., Magnetic Nanocatalysts, MOFs)

In recent years, there has been a significant shift towards the development of environmentally friendly and sustainable synthetic methods. This has led to the exploration of green catalytic systems and recyclable catalysts for the synthesis of thiazole derivatives. researchgate.netbepls.com These approaches aim to minimize waste, reduce the use of hazardous reagents, and allow for the easy recovery and reuse of the catalyst. researchgate.netbohrium.com

Magnetic Nanocatalysts:

Magnetic nanoparticles (MNPs) have emerged as effective and recyclable catalysts in organic synthesis. bohrium.com For instance, NiFe₂O₄ nanoparticles have been successfully employed as a reusable catalyst for the one-pot, three-component synthesis of novel thiazole scaffolds. nih.govacs.org This method offers high yields and the catalyst can be easily separated from the reaction mixture using an external magnet and reused multiple times without a significant loss in its catalytic activity. nih.govacs.org Another example involves the use of copper-supported hydroxyapatite-encapsulated-γ-Fe₂O₃ (γ-Fe₂O₃@HAp@CPTMS@AT@Cu(II)) as a magnetically recyclable heterogeneous nanocatalyst for the synthesis of thiazol-4(5H)-one derivatives. tandfonline.com Similarly, ZnFe₂O₄ nanoparticles have been shown to be an efficient and recyclable catalyst for the synthesis of isatinylidenethiazol-4-one derivatives. researchgate.net

Metal-Organic Frameworks (MOFs):

Metal-Organic Frameworks (MOFs) are porous materials with high surface areas and tunable structures, making them promising candidates for heterogeneous catalysis. nih.gov A core-shell magnetic MOF catalyst, with Fe₃O₄ nanoparticles as the core and a copper-based MOF as the shell, has been developed for the synthesis of 1,2,3-triazole derivatives. nih.gov This catalyst demonstrates high efficiency and can be easily recycled due to its magnetic properties. nih.gov The use of MOFs as microreactors for biocatalysis has also been explored, showcasing their potential in creating size-selective and recyclable catalytic systems. rsc.org

Other Green Catalysts:

Other green and recyclable catalysts have also been investigated. Chitosan-based catalysts, such as chitosan-calcium oxide nanocomposites and pyromellitimide benzoyl thiourea (B124793) cross-linked chitosan (B1678972) hydrogels, have been used for the synthesis of thiazole derivatives under ultrasonic irradiation. nih.govmdpi.com These biocatalysts are biodegradable, non-toxic, and can be reused multiple times. mdpi.comnih.gov Silica-supported tungstosilicic acid has also been employed as a reusable catalyst in the one-pot multicomponent synthesis of Hantzsch thiazole derivatives. mdpi.com

Atom-Efficient Methods, Including One-Pot Reactions and Acceptorless Coupling

Atom economy is a key principle of green chemistry, aiming to maximize the incorporation of all materials used in the process into the final product. One-pot reactions and acceptorless coupling are two strategies that contribute to high atom efficiency in the synthesis of thiazole-pyridine scaffolds.

One-Pot Reactions:

One-pot multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single step to form a complex product, minimizing intermediate isolation and purification steps. mdpi.com This approach reduces solvent waste and reaction time. nih.gov The Hantzsch thiazole synthesis, a classic method for forming the thiazole ring, is often adapted into a one-pot procedure. mdpi.com For example, a facile, green, one-pot multicomponent synthesis of novel thiazole scaffolds has been achieved using NiFe₂O₄ nanoparticles as a catalyst. nih.govacs.org This reaction involves the condensation of an α-halo carbonyl compound, thiosemicarbazide, and various anhydrides in an ethanol:water solvent system. nih.govacs.org Another example is the one-pot, three-component synthesis of 2-amino-5-isatinylidenethiazol-4-one derivatives catalyzed by ZnFe₂O₄. researchgate.net

Acceptorless Coupling:

While specific examples of acceptorless coupling for the direct synthesis of this compound are not prevalent in the provided search results, the broader field of thiazole synthesis is moving towards more atom-efficient C-H activation and coupling reactions. These methods avoid the use of pre-functionalized starting materials, thereby reducing the number of synthetic steps and waste.

Multicomponent Reactions (MCRs) for Diversity-Oriented Synthesis of Thiazole-Pyridine Scaffolds

Multicomponent reactions (MCRs) are powerful tools for generating molecular diversity, allowing for the rapid construction of complex molecules from simple starting materials. mdpi.comnih.gov This is particularly valuable in medicinal chemistry for creating libraries of compounds for screening. rsc.org

Isocyanide-Based Multicomponent Reactions (I-MCRs)

Isocyanide-based multicomponent reactions (I-MCRs) are a prominent class of MCRs that are widely used in the synthesis of various heterocyclic compounds. nih.gov The Ugi and Passerini reactions are well-known examples of I-MCRs. nih.govmdpi.com In these reactions, an isocyanide, a carbonyl compound, an amine, and a carboxylic acid (in the Ugi reaction) combine to form a complex amide product. nih.govmdpi.com

The versatility of I-MCRs allows for the synthesis of a wide range of substituted thiazoles. For instance, a thio-Ugi MCR has been developed for the synthesis of 2,5-disubstituted thiazoles. nih.gov By trapping the reactive nitrilium intermediate formed in the reaction with an intramolecular nucleophile, various heterocycles can be formed. nih.govmdpi.com While direct synthesis of the "this compound" core using I-MCRs is not explicitly detailed, the principles of these reactions offer a promising strategy for accessing diverse thiazole-pyridine scaffolds. researchgate.netnih.gov

Application of Hantzsch-Type MCRs for Complex Structures

The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring. chemhelpasap.comyoutube.com It typically involves the reaction of an α-haloketone with a thioamide. chemhelpasap.com This reaction can be adapted into a multicomponent format to increase complexity and efficiency. mdpi.comnih.gov

For instance, a one-pot, three-component Hantzsch-type reaction can be used to synthesize highly substituted thiazole derivatives. mdpi.com This approach has been utilized to prepare new Hantzsch thiazole derivatives by reacting 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and various substituted benzaldehydes in the presence of a reusable catalyst. mdpi.com The Hantzsch reaction has also been performed in microreactors, demonstrating the potential for process intensification and automation. rsc.org The Hantzsch pyridine synthesis, a related MCR, is a well-established method for preparing dihydropyridines and pyridines, further highlighting the utility of this reaction type in heterocyclic chemistry. wikipedia.orgbeilstein-journals.orgresearchgate.net

Synthetic Strategies for Analogues and Derivatives of this compound

The synthesis of analogues and derivatives of this compound is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents.

Synthesis of Thiazole-Pyridine Hybrid Systems

The synthesis of hybrid molecules containing both thiazole and pyridine rings is an active area of research. nih.govdocumentsdelivered.comtandfonline.com These hybrid systems often exhibit interesting biological properties.

One common strategy involves the use of a pre-formed thiazole or pyridine core, which is then further functionalized. For example, 1-[4-Methyl-2-(2-pyridylamino)-thiazol-5-yl]-ethanone has been used as a key intermediate for the synthesis of various pyridine-thiazole hybrids. nih.gov This intermediate can undergo Claisen-Schmidt condensation with aldehydes to introduce further diversity. nih.gov Another approach involves the reaction of 2-(4-((2-carbamothioylhydrazono)methyl)phenoxy)-N-(pyridin-2-yl)acetamide with α-halogenated carbonyl compounds to yield pyridine-linked thiazole hybrids. researchgate.net

Multicomponent reactions are also employed for the direct synthesis of thiazole-pyridine hybrids. For example, pyrazolo-thiazole substituted pyridines have been synthesized via a one-pot multicomponent condensation. mdpi.com The resulting scaffold can then be further modified to generate a library of derivatives. mdpi.com The synthesis of thiazole derivatives containing a pyridine moiety has also been achieved through the reaction of 4-tosyloxybenzylidenethiosemicarbazone with various active methylene compounds. nih.gov

Formation of Fused Heterocyclic Architectures Involving Thiazole and Pyridine

The synthesis of fused heterocyclic systems incorporating both thiazole and pyridine rings is a significant area of research, driven by the prevalence of these scaffolds in pharmacologically active compounds. Various synthetic strategies have been developed to construct these bicyclic and polycyclic architectures, generally involving the annulation (fusion) of one heterocyclic ring onto another pre-existing ring or the use of multicomponent reactions to build the fused system in a single pot.

Thiazolo[5,4-b]pyridines

A common strategy for synthesizing the thiazolo[5,4-b]pyridine (B1319707) core involves building the thiazole ring onto a substituted pyridine precursor. One such method begins with a substituted 2-chloropyridine. For example, novel 2-pyridyl, 4-morpholinyl substituted thiazolo[5,4-b]pyridines have been prepared in a seven-step sequence. nih.gov This synthesis starts with 4-(2-chloro-3-nitropyridin-4-yl)morpholine, which undergoes substitution with potassium thiocyanate (B1210189) (KSCN) to introduce the sulfur and nitrogen atoms required for the thiazole ring. nih.gov The nitro group is then reduced, which facilitates an intramolecular cyclization to form the fused thiazolo[5,4-b]pyridine skeleton. nih.gov

Another detailed synthesis of thiazolo[5,4-b]pyridine derivatives starts from commercially available 3-amino-5-bromo-2-chloropyridine. nih.gov This multi-step process highlights several key transformations used in heterocyclic chemistry. nih.gov

Table 1: Exemplary Multi-Step Synthesis of a Thiazolo[5,4-b]pyridine Scaffold. nih.gov

| Step | Reaction | Reagents/Conditions | Yield |

| 1 | Aminothiazole Formation | Potassium thiocyanate | 75% |

| 2 | Amine Protection | Boc anhydride | 90% |

| 3 | Suzuki Cross-Coupling | 2-methyl-5-nitrophenylboronic acid pinacol (B44631) ester, Pd(dppf)Cl₂ | 70% |

| 4 | Nitro Group Reduction | - | 80% |

Thiazolo[3,2-a]pyridines

Multicomponent reactions (MCRs) offer an efficient and straightforward pathway to highly functionalized fused heterocycles. The synthesis of thiazolo[3,2-a]pyridine derivatives has been successfully achieved through a one-pot, five-component cascade reaction. nih.govrsc.org This approach is valued for its operational simplicity, use of readily available starting materials, and high yields. rsc.org The reaction proceeds through a domino sequence of chemical transformations to rapidly build molecular complexity. nih.govrsc.org

Table 2: Five-Component Cascade Reaction for Thiazolo[3,2-a]pyridine Derivatives. nih.gov

| Component | Role |

| 1. Cyanoacetohydrazide | Starting Material |

| 2. Acetophenone Derivatives | Starting Material |

| 3. Aromatic Aldehydes | Starting Material |

| 4. 1,1-bis(methylthio)-2-nitroethylene | Starting Material |

| 5. Cysteamine hydrochloride | Starting Material (forms ketene (B1206846) N,S-acetal intermediate) |

| Domino Sequence: | N,S-acetal formation → Knoevenagel condensation → Michael reaction → imine–enamine tautomerization → N-cyclization |

This MCR approach can produce a library of 5-amino-7-(aryl)-8-nitro-N'-(1-(aryl)ethylidene)-3,7-dihydro-2H-thiazolo[3,2-a]pyridine-6-carbohydrazide derivatives in good to high yields (70–95%). nih.gov Other MCRs have also been developed, such as the reaction between β-enaminonitriles, α,β-unsaturated aldehydes, and 2-aminothiol hydrochlorides to furnish thiazolo[3,2-a]pyridines in a single step. uva.es

Thiazolo[4,5-b]pyridines

A robust method for constructing the thiazolo[4,5-b]pyridine (B1357651) skeleton involves successive nucleophilic aromatic substitution (SNAr) processes, often incorporating a Smiles rearrangement. thieme-connect.comresearchgate.net This strategy typically starts with a 2-chloro-3-nitropyridine (B167233), which reacts with a 1,3-(S,N)-binucleophile like a triazole-5-thiol or a 4-oxopyrimidine-2-thione. thieme-connect.com The process involves initial substitution of the chlorine atom, followed by a base-promoted S–N type Smiles rearrangement and a final intramolecular cyclization via substitution of the nitro group. thieme-connect.comresearchgate.net

Table 3: Key Steps in the Synthesis of Fused Thiazolo[4,5-b]pyridines. thieme-connect.com

| Step | Transformation | Description |

| 1 | Nucleophilic Aromatic Substitution (SNAr) | The chlorine atom on the 2-chloro-3-nitropyridine is displaced by the sulfur atom of a 1,3-(S,N)-binucleophile. |

| 2 | Smiles Rearrangement | An intramolecular rearrangement (S-N type) occurs, promoted by a base. |

| 3 | Cyclization (SNAr) | The fused ring is formed by an intramolecular nucleophilic attack that displaces the nitro group. |

This method has been used to create novel thiazolo[4,5-b]pyridines that are further fused with triazole or pyrimidine (B1678525) rings. thieme-connect.com The synthesis can sometimes be performed as a one-pot process, particularly when using pyrimidine-2-thiones. thieme-connect.comresearchgate.net Other approaches to this scaffold include the Friedländer annulation, which has been adapted for solid-phase synthesis to produce tetrasubstituted thiazolo[4,5-b]pyridines. nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment can be made.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. For (2-Pyridin-3-yl-1,3-thiazol-4-yl)methanol, one would expect to observe distinct signals for the protons on the pyridine (B92270) ring, the thiazole (B1198619) ring, the methylene (B1212753) group (-CH₂-), and the hydroxyl group (-OH).

Despite a thorough search of scientific databases, specific, experimentally determined ¹H NMR data for this compound has not been published. A predicted spectrum can be generated through computational software, but experimental verification is required for confirmation.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal, revealing the total number of non-equivalent carbons. The chemical shifts would indicate the type of carbon (e.g., aromatic, aliphatic, attached to a heteroatom).

As with proton NMR, published experimental ¹³C NMR data for this specific compound could not be located in the public domain.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, showing which protons are adjacent to each other within the pyridine and thiazole rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms, linking the signals from the ¹H and ¹³C spectra. acs.org

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons that are two or three bonds apart. acs.org This technique is invaluable for connecting the different fragments of the molecule, for instance, confirming the bond between the pyridine and thiazole rings and the position of the methanol (B129727) group.

Detailed experimental 2D NMR studies for this compound are not available in published literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the molecular weight of a compound and can provide structural information based on its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. For this compound (C₉H₈N₂OS), HRMS would be used to confirm this exact chemical formula by matching the experimental mass to the calculated theoretical mass with a high degree of precision.

Specific HRMS data for this compound has not been found in publicly accessible scientific literature.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is typically used for volatile and thermally stable compounds. While this compound might be analyzed by this method, potentially after derivatization of the alcohol group to increase its volatility, no specific GC-MS analysis reports are available in the literature for this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of polar molecules like this compound. The molecular formula of this compound is C₉H₈N₂OS, corresponding to a monoisotopic mass of 192.03574 Da. uni.luuni.lu In ESI-MS analysis, the compound is typically observed as a protonated molecule [M+H]⁺. For the related compound, (2-pyridin-4-yl-1,3-thiazol-4-yl)methanol, the predicted m/z for the [M+H]⁺ adduct is 193.04302. uni.luuni.lu Other potential adducts that may be observed include [M+Na]⁺ (m/z 215.02496) and [M+K]⁺ (m/z 230.99890). uni.luuni.lu

The fragmentation patterns observed in the mass spectrum provide valuable structural information. While specific fragmentation data for this compound is not detailed in the provided results, studies on similar heterocyclic systems, such as thiazolopyrimidines, indicate that fragmentation often begins with the loss of side-chain functional groups followed by the cleavage of the heterocyclic rings. sapub.org For instance, the pyrimidine (B1678525) ring in these related structures tends to be more stable than the thiazole ring during fragmentation. sapub.org A common fragmentation pathway involves the loss of small neutral molecules. For the [M+H]⁺ ion of (2-pyridin-4-yl-1,3-thiazol-4-yl)methanol, a predicted fragment corresponds to the loss of a water molecule ([M+H-H₂O]⁺), with an m/z of 175.03300. uni.luuni.lu

Table 1: Predicted ESI-MS Adducts and Fragments for (2-Pyridin-4-yl-1,3-thiazol-4-yl)methanol

| Adduct/Fragment | Predicted m/z |

| [M+H]⁺ | 193.04302 |

| [M+Na]⁺ | 215.02496 |

| [M+K]⁺ | 230.99890 |

| [M+H-H₂O]⁺ | 175.03300 |

Liquid Chromatography-Mass Spectrometry (LC-MS/UPLC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution counterpart, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), are powerful tools for the separation, identification, and quantification of compounds in a mixture. While specific LC-MS or UPLC-MS data such as retention times for this compound are not available in the provided search results, these techniques are routinely used for its analysis. bldpharm.combldpharm.com For instance, low-resolution ESI-MS data for related di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines are recorded using a Shimadzu LCMS-2020 mass spectrometer. acs.org The LC conditions for such analyses typically involve a C18 column and a gradient elution with solvents like acetonitrile (B52724) and water containing modifiers such as trifluoroacetic acid (TFA). acs.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule. The IR spectrum of a compound reveals characteristic absorption bands corresponding to the vibrational frequencies of its bonds. For pyridinyl-thiazole derivatives, the spectra exhibit several key features.

In a study of related pyridine- and thiazole-based hydrazides, the formation of the target compounds was confirmed by the disappearance of NH₂ stretching and scissoring vibrations around 3330 cm⁻¹ and 1589 cm⁻¹, respectively, and the appearance of a C-H stretching band at 2860 cm⁻¹. nih.govacs.org In another series of trilogy-function thiadiazole-triazole-pyridine derivatives, the FTIR spectra showed C-H aliphatic asymmetrical and symmetrical stretching bands in the regions of 2943-2974 cm⁻¹ and 2858-2873 cm⁻¹, respectively. amhsr.org The presence of the hydroxymethyl group in this compound would be expected to show a broad O-H stretching band in the region of 3200-3600 cm⁻¹ and a C-O stretching band around 1000-1260 cm⁻¹. The aromatic C-H stretching vibrations of the pyridine and thiazole rings typically appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations are observed in the 1400-1600 cm⁻¹ region.

Table 2: Typical IR Absorption Bands for Pyridinyl-Thiazole Derivatives

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| O-H (alcohol) | Stretching, broad | 3200-3600 |

| C-H (aromatic) | Stretching | >3000 |

| C-H (aliphatic) | Asymmetrical & Symmetrical Stretching | 2850-3000 |

| C=N (ring) | Stretching | 1400-1600 |

| C=C (ring) | Stretching | 1400-1600 |

| C-O (alcohol) | Stretching | 1000-1260 |

X-ray Crystallography for Solid-State Molecular and Supramolecular Structure

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a crystalline solid. This technique provides detailed information about the crystal system, space group, unit cell dimensions, and the geometric parameters of the molecule.

While the specific crystal structure of this compound is not available in the search results, data for a related compound, [4-(4-Methoxyphenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl][4-(trifluoromethyl)phenyl]methanone, has been reported. nih.gov This compound crystallizes in the orthorhombic system with the space group Pbca. The unit cell parameters are a = 19.4157(5) Å, b = 7.6564(2) Å, and c = 27.4040(7) Å, with a unit cell volume of 4073.73(18) ų. nih.gov There are eight molecules (Z = 8) in the unit cell. nih.gov Such data is fundamental for understanding the packing of molecules in the crystal lattice.

Table 3: Crystallographic Data for [4-(4-Methoxyphenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl][4-(trifluoromethyl)phenyl]methanone

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 19.4157 (5) |

| b (Å) | 7.6564 (2) |

| c (Å) | 27.4040 (7) |

| Volume (ų) | 4073.73 (18) |

| Z | 8 |

Data sourced from IUCrData. nih.gov

X-ray crystallography allows for the precise measurement of bond lengths, bond angles, and dihedral angles, defining the molecule's geometry. In the structure of [4-(4-Methoxyphenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl][4-(trifluoromethyl)phenyl]methanone, the thiazole ring is not coplanar with the attached pyridine and phenyl rings. nih.gov The dihedral angle between the thiazole and pyridine rings is 12.98(13)°. nih.gov The bond lengths and angles within the thiazole and pyridine moieties are reported to be similar to those in other known structures. nih.gov In the crystal structure of another related molecule, a di(pyridin-2-yl)-1,2,4-thiadiazole derivative, the two pyridyl rings are not coplanar, exhibiting a dihedral angle of 25.74(16)°. researchgate.net Intermolecular interactions, such as hydrogen bonds (e.g., C-H···O), play a significant role in stabilizing the crystal structure, often leading to the formation of extended supramolecular assemblies. nih.govresearchgate.net

Conformational Analysis of the Thiazole and Pyridine Rings

The relative orientation of the pyridine and thiazole rings is a key structural feature of this compound. This is typically defined by the dihedral angle between the planes of the two aromatic rings. In the absence of direct data for the target compound, the crystal structure of a related derivative, [4-(4-Methoxyphenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl][4-(trifluoromethyl)phenyl]methanone, offers valuable information. In this molecule, the thiazole ring and the pyridine ring are not coplanar. nih.gov The dihedral angle between the thiazole ring and the pyridine ring has been measured to be 12.98 (13)°. nih.gov This deviation from planarity is a common feature in such bicyclic aromatic systems, arising from a balance between the steric hindrance of ortho-hydrogens and the electronic effects of conjugation.

In another study on novel pyridine-thiazole hybrids, structural analyses revealed that the 2-pyridylamino group adopts a synperiplanar conformation with respect to the S1–C2 bond of the 4-methyl-1,3-thiazole system. nih.gov This is confirmed by a small torsion angle of 2.71(19)° for S1-C2-N6-C7. nih.gov For other derivatives, this torsion angle was found to be -5.5(2)° and 2.4(2)° in two independent molecules within the same crystal, indicating that slight variations in the crystalline environment can influence the precise conformation. nih.gov These findings suggest that the pyridine and thiazole rings in this compound are likely to be nearly coplanar, but with a measurable dihedral angle influenced by the substitution pattern and crystal packing forces.

| Compound | Ring 1 | Ring 2 | Dihedral Angle (°) | Reference |

|---|---|---|---|---|

| [4-(4-Methoxyphenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl][4-(trifluoromethyl)phenyl]methanone | Thiazole | Pyridine | 12.98 (13) | nih.gov |

| (E)-3-(2-fluorophenyl)-1-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-2-propen-1-one | Thiazole | Pyridine | 2.71 (19) (torsion angle) | nih.gov |

| Pyrazoline | Acetyl group | 7.3 (2) | ||

| 1-{5-(2-fluorophenyl)-3-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-4,5-dihydropyrazol-1-yl}-ethanone (Molecule A) | Pyrazoline | Acetyl group | 7.3 (2) | nih.gov |

| Pyrazoline | 2-fluorophenyl system | 67.94 (4) | ||

| 1-{5-(2-fluorophenyl)-3-[4-methyl-2-(2-pyridylamino)-thiazol-5-yl]-4,5-dihydropyrazol-1-yl}-ethanone (Molecule B) | Pyrazoline | Acetyl group | 5.7 (3) | nih.gov |

| Pyrazoline | 2-fluorophenyl system | 84.71 (4) |

Investigation of Intermolecular Interactions

The crystal packing of pyridinyl-thiazole derivatives is governed by a variety of intermolecular interactions, including classical hydrogen bonds and weaker non-covalent forces. The presence of a hydroxyl group in this compound suggests that O-H···N or O-H···O hydrogen bonds are likely to be significant in its crystal structure.

In the crystal structure of [4-(4-Methoxyphenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl][4-(trifluoromethyl)phenyl]methanone, molecules are linked by C-H···O hydrogen bonds, forming chains along the rsc.org direction. nih.gov This structure also exhibits C-H···π and C-F···π contacts, which contribute to the formation of a three-dimensional network. nih.gov The C-H···π interaction is a recognized hydrogen bond where a C-H bond acts as a soft acid and a π-system serves as a soft base. rsc.org

| Compound | Interaction Type | Description | Reference |

|---|---|---|---|

| [4-(4-Methoxyphenyl)-2-(pyridin-3-yl)-1,3-thiazol-5-yl][4-(trifluoromethyl)phenyl]methanone | C-H···O Hydrogen Bonds | Links molecules into chains along the rsc.org direction. | nih.gov |

| C-H···π Interactions | Contribute to the three-dimensional network. | ||

| C-F···π Interactions | Further stabilize the three-dimensional structure. | ||

| Novel Pyridine-Thiazole Hybrids | N-H···O Hydrogen Bonds | Connects solute and solvent molecules in solvated crystals. | nih.gov |

| π-π Interactions | Occur between pyridine and fluorophenyl rings. |

Elucidation of Supramolecular Assembly and Packing in the Crystal Lattice

The interplay of the conformational preferences and intermolecular interactions dictates the final supramolecular assembly and crystal packing. The formation of chains and networks through hydrogen bonding is a common motif in the crystal engineering of such compounds.

In the case of the pyridine-thiazole hybrids, the molecular packing is also well-defined. For example, in one of the solvated crystals, the solute and solvent molecules are linked by hydrogen bonds. nih.gov The presence of π-π stacking further reinforces the crystal lattice. nih.gov The specific packing arrangement can influence the physicochemical properties of the solid material. The study of these supramolecular motifs is essential for understanding structure-property relationships in these functional materials. nih.gov

Theoretical and Computational Investigations

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure of molecules. This method is favored for its balance of accuracy and computational efficiency, making it suitable for a wide range of chemical systems.

The foundational step in any computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional conformation. For heterocyclic compounds containing pyridine (B92270) and thiazole (B1198619) rings, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. For instance, studies on similar pyridylpyrazole structures have shown that the pyridine and pyrazole rings are nearly coplanar, a structural feature that influences the electronic properties of the molecule. The bond lengths and angles calculated through DFT methods are often in good agreement with experimental data obtained from X-ray crystallography.

The electronic structure of these molecules is characterized by the distribution of electron density, which can be visualized through various computational tools. The analysis of the electronic structure helps in understanding the molecule's polarity, reactivity, and intermolecular interactions.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability and reactivity. A smaller gap generally implies higher reactivity.

In studies of various pyridine derivatives, the HOMO is often localized on the more electron-rich parts of the molecule, while the LUMO is distributed over the electron-deficient regions. This distribution dictates the sites of electrophilic and nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Energies of a Related Pyridine Derivative

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Note: This data is illustrative for a related pyridine compound and not specific to (2-Pyridin-3-yl-1,3-thiazol-4-yl)methanol.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It helps in understanding charge delocalization, hyperconjugative interactions, and the nature of chemical bonds. For molecules containing both pyridine and thiazole rings, NBO analysis can reveal the extent of electron delocalization between these two aromatic systems.

DFT calculations allow for the prediction of various global reactivity descriptors that provide a quantitative measure of a molecule's reactivity. These parameters are derived from the HOMO and LUMO energies.

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution.

Global Softness (S): The reciprocal of hardness, indicating the ease of electron transfer.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

These descriptors are valuable in predicting the behavior of molecules in chemical reactions and their potential as corrosion inhibitors or in other applications.

Table 2: Representative Global Reactivity Descriptors for a Thiazole Derivative

| Parameter | Value (eV) |

|---|---|

| Electronegativity (χ) | 4.15 |

| Chemical Hardness (η) | 2.35 |

| Global Softness (S) | 0.43 |

| Electrophilicity Index (ω) | 3.67 |

Note: This data is representative of a related thiazole compound and not specific to this compound.

DFT calculations are widely used to predict the vibrational (infrared and Raman) and electronic (UV-Vis) spectra of molecules. The calculated vibrational frequencies can be compared with experimental spectra to aid in the assignment of vibrational modes. Theoretical studies on similar heterocyclic systems have shown good agreement between calculated and experimental vibrational spectra after applying a scaling factor to the computed frequencies.

Similarly, the electronic absorption spectra can be predicted, providing information about the electronic transitions within the molecule.

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the excited-state properties of molecules, including their electronic absorption spectra. TD-DFT calculations can predict the vertical electronic transition energies and oscillator strengths, which correspond to the absorption maxima and intensities in the UV-Vis spectrum.

For aromatic compounds like those containing pyridine and thiazole rings, the electronic transitions are typically of the π → π* type. TD-DFT studies on related molecules have successfully predicted their UV-Vis spectra, providing insights into their photophysical properties.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Studies

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior and conformational landscape of molecules. For thiazole derivatives, MD simulations have been employed to understand their stability and interactions within biological systems. For instance, simulations of thiazole derivatives have been used to demonstrate their ability to engage with the binding sites of proteins, such as the LasR receptor in P. aeruginosa, by assessing the stability of ligand-protein complexes over time. nih.govresearchgate.net These simulations can reveal crucial information about the flexibility of the molecule, dominant conformational states, and the energetic barriers between them. The average root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) values obtained from these simulations provide insights into the stability of the ligand within a complex. rsc.org

Computational Studies of Physicochemical Properties

Computational methods are widely used to predict the physicochemical properties of chemical compounds, offering a rapid and cost-effective alternative to experimental measurements.

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical parameter in drug design as it influences a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov Various computational methods are available to estimate the lipophilicity of compounds like this compound. These approaches are significantly faster and less expensive than experimental methods. nih.gov Theoretical calculations can also predict a range of other molecular descriptors, such as thermodynamic properties like HOMO, LUMO, and Gibbs Free Energy, which can be correlated with experimental lipophilicity values. researchgate.net Studies on related thiazole compounds have demonstrated good correlations between computationally derived logP values and those determined experimentally. farmaciajournal.com

Table 1: Selected Predicted Physicochemical Properties for Thiazole Derivatives

| Descriptor | Predicted Value Range | Significance |

| LogP | -2.94 to 2.86 | Lipophilicity, affects ADME properties |

| HOMO Energy | Varies | Electron-donating ability |

| LUMO Energy | Varies | Electron-accepting ability |

| Gibbs Free Energy | Varies | Thermodynamic stability |

Note: The values presented are illustrative ranges based on studies of various drug compounds and may not represent the specific values for this compound.

Advanced Computational Characterization

Advanced computational techniques offer deeper insights into the electronic structure and potential applications of molecules.

Non-linear optical (NLO) properties of organic molecules are of great interest for their potential applications in optoelectronic devices. ymerdigital.com Computational methods, particularly Density Functional Theory (DFT), are used to calculate NLO properties like polarizability and hyperpolarizability. ymerdigital.comresearchgate.net For a molecule to exhibit significant NLO properties, it typically requires a substantial difference in electron density between its ground and excited states, often achieved through intramolecular charge transfer (ICT). ymerdigital.com The presence of electron-donating and electron-accepting groups connected by a π-conjugated system can enhance these properties. ymerdigital.com Studies on related heterocyclic compounds, such as imidazo[1,2-a]pyridine derivatives, have shown that the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key factor in determining NLO activity. ymerdigital.com A smaller HOMO-LUMO gap generally leads to increased molecular polarizability and a greater NLO response. researchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that analyzes the topology of the electron density to define atoms and chemical bonds. wikipedia.orgamercrystalassn.org This method allows for the characterization of intramolecular interactions and the nature of chemical bonds within a molecule. wikipedia.orgmuni.cz QTAIM defines atoms as three-dimensional basins of electron density, each containing a single nucleus that acts as a local attractor. wikipedia.org The theory identifies critical points in the electron density, such as bond critical points (BCPs), which indicate the presence of a chemical bond. muni.czresearchgate.net By analyzing the properties of the electron density at these BCPs, such as its value (ρ(r)) and its Laplacian (∇²ρ(r)), one can classify the nature of the bond as either shared (covalent) or closed-shell (ionic or van der Waals) interactions. muni.cz QTAIM provides a rigorous quantum mechanical basis for fundamental chemical concepts like molecular structure and bonding. amercrystalassn.org

Computational Ligand-Receptor Interaction Modeling (General Principles)

Computational ligand-receptor interaction modeling, particularly molecular docking, is a fundamental tool in drug discovery and design. nih.gov This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov By screening large databases of chemical compounds, molecular docking can identify potential hits for a specific biological target based on their binding affinities and interaction patterns. nih.govresearchgate.net The stability of the ligand-protein complex is often governed by interactions such as hydrogen bonds and hydrophobic contacts. nih.gov For thiazole derivatives, molecular docking studies have been instrumental in elucidating their binding modes with various protein targets, such as tubulin and the LasR receptor. nih.govnih.gov These in silico simulations provide a molecular-level understanding of the interactions that are crucial for the biological activity of these compounds. researchgate.net

Methodologies for Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently employed to understand the interaction between a ligand, such as a derivative of this compound, and a biological target, typically a protein. The process involves a series of coordinated computational steps to model and evaluate these complex interactions. researchgate.net

The initial step involves the preparation of both the ligand and the target protein structures. For the ligand, this includes generating a 3D conformation and minimizing its energy using force fields like Tripos or software such as SYBYL. nih.gov For the protein, crystallographic data from databases like the Protein Data Bank (PDB) is used, from which water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added.

Conformational analysis of the ligand is a critical subsequent step. Various software tools can be employed to generate a representative set of low-energy conformers for the molecule. researchgate.net This is important because the ligand's flexibility and shape are key determinants of its ability to fit into a protein's binding site. Programs like OMEGA, HYPERCHEM, and MOPAC are utilized for this purpose. researchgate.net

The core of the process is the docking simulation itself, performed by specialized software that places the ligand into the binding site of the protein. These programs use scoring functions to estimate the binding affinity, often expressed as a binding energy value in kcal/mol. nih.govnih.gov Lower binding energy values typically indicate a more stable and favorable interaction. nih.gov Following the initial docking, more advanced and computationally intensive methods like Molecular Dynamics (MD) simulations can be used to refine the binding poses and assess the stability of the ligand-protein complex over time. nih.gov Furthermore, techniques such as Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations can provide a more accurate estimation of the binding free energy. nih.gov

The final step is the analysis of the docking results. This involves visualizing the predicted binding mode to identify key intermolecular interactions, such as hydrogen bonds and π-interactions, between the ligand and the amino acid residues of the target protein. nih.gov

| Computational Step | Methodology/Software | Purpose |

|---|---|---|

| Ligand Preparation | SYBYL, Force Field Minimization (e.g., Tripos) | Generate an optimized, low-energy 3D structure of the ligand. nih.gov |

| Conformational Analysis | OMEGA, HYPERCHEM, MOPAC | Generate multiple possible conformations of the flexible ligand. researchgate.net |

| Molecular Docking | FRED, GLIDE, AutoDock | Predict the binding pose and orientation of the ligand within the protein's active site. researchgate.net |

| Binding Energy Calculation | MM-GBSA | Provide a more accurate estimation of the binding free energy between the ligand and the protein. nih.gov |

| Complex Stability Analysis | Molecular Dynamics (MD) Simulations | Simulate the dynamic behavior of the ligand-protein complex to assess its stability over time. nih.gov |

Investigation of Structure-Binding Ability Relationships with Model Systems

Understanding the relationship between a molecule's chemical structure and its binding ability is fundamental to rational drug design. For compounds based on the this compound scaffold, computational studies are used to investigate how specific structural modifications influence their interaction with target proteins. These investigations, often termed Structure-Activity Relationship (SAR) studies, help to identify the chemical features that are crucial for effective binding. nih.gov

The core principle of these studies is to compare a series of related compounds where systematic chemical changes have been made. For instance, modifying substituents on the pyridine or thiazole rings can have a significant impact on binding affinity. nih.gov Computational models can predict how these changes affect the electronic and steric properties of the molecule and, consequently, its interaction with a binding site. For example, changing a methyl group on the thiazole ring to a carbonyl group was found in one study to cause a decrease in inhibitory effect, which is correlated with binding affinity. nih.gov

Density Functional Theory (DFT) calculations are often used to probe the electronic properties of these molecules, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy gap between HOMO and LUMO can indicate the chemical reactivity and stability of a molecule. nih.gov A smaller energy gap suggests that a molecule is more reactive and may engage more readily in charge transfer with the target protein, potentially leading to stronger binding. nih.gov

Studies have shown that even subtle chemical modifications can affect binding. nih.gov For example, the position and nature of heteroatoms within the core heterocyclic rings play a major role in the molecule's properties and potential metabolism. acs.org In some cases, the entire thiazole ring might be replaced with another heterocycle, like a thiadiazole, to improve properties such as metabolic stability while aiming to maintain or improve binding potency. acs.org The analysis of binding interactions reveals that specific functional groups are responsible for forming key contacts, such as hydrogen bonds, with amino acid residues in the target's active site. Altering or removing these groups can disrupt these crucial interactions and reduce binding affinity.

| Structural Modification on Pyridinyl-Thiazole Scaffold | Predicted Effect on Binding Ability | Rationale |

|---|---|---|

| Addition of Hydrogen Bond Donor/Acceptor | Potentially Increased Affinity | Allows for the formation of specific hydrogen bonds with amino acid residues in the binding pocket. |

| Introduction of Bulky Substituents | Variable (Increased or Decreased Affinity) | May improve binding by filling a hydrophobic pocket or decrease it due to steric hindrance. |

| Modification of Electronic Properties (e.g., via electron-withdrawing groups) | Altered Binding Affinity | Changes the molecule's HOMO-LUMO gap and charge distribution, affecting its reactivity and interaction with the target. nih.govresearchgate.net |

| Replacement of Thiazole Ring with Bioisostere (e.g., Oxadiazole) | Potentially Maintained or Improved Affinity | Can maintain key binding interactions while improving other properties like metabolic stability. acs.org |

Chemical Reactivity and Derivatization Pathways

Reactivity of the 1,3-Thiazole Ring System

The 1,3-thiazole is an aromatic five-membered heterocycle containing both a sulfur and a nitrogen atom. Its aromaticity lends it a degree of stability, yet it possesses a distinct reactivity pattern that can be exploited for functionalization.

The distribution of electrons in the thiazole (B1198619) ring dictates the preferred sites for substitution reactions. Theoretical calculations of π-electron densities and experimental observations consistently show that the C5 position is the most favorable site for electrophilic attack, followed by the C4 position. nih.gov Conversely, the C2 position is the preferred site for nucleophilic substitution due to its relative electron deficiency. nih.govresearchgate.net

In the case of (2-Pyridin-3-yl-1,3-thiazol-4-yl)methanol, the C2 and C4 positions are already substituted. Therefore, any further substitution on the thiazole ring would primarily target the C5 position for electrophilic reactions. An example of such a reaction is halogenation, like bromination, which can be achieved at the C5 position. Nucleophilic attack on the ring is less common but would likely target the C2 position, potentially leading to the displacement of the pyridine (B92270) ring under specific conditions.

Table 1: Predicted Substitution Patterns on the Thiazole Ring

| Reaction Type | Preferred Position | Rationale | Example Reaction |

|---|---|---|---|

| Electrophilic Substitution | C5 | Highest π-electron density on the unsubstituted carbon. nih.govresearchgate.net | Bromination using Br₂ in MeOH. |

The thiazole ring is generally a stable aromatic system. However, it can undergo ring-opening or rearrangement reactions under certain harsh conditions. For instance, oxidative conditions can lead to the cleavage of the thiazole ring. Studies on related benzothiazole (B30560) derivatives have shown that oxidation can result in ring opening to form acylamidobenzene sulfonate esters. scholaris.ca While not identical, this suggests a potential pathway for the degradation or transformation of the thiazole core in this compound under strong oxidizing agents. The stability of the ring can also be influenced by its substituents; for example, the relative stability of thiazole derivatives has been correlated with their calculated chemical hardness. nih.gov

Reactivity of the Pyridine Moiety

The pyridine ring introduces a basic nitrogen atom and a π-deficient aromatic system, which has its own characteristic reactivity.

The nitrogen atom in the pyridine ring is basic and can be readily protonated by acids. The basicity, often quantified by the pKa of its conjugate acid, is influenced by the electronic nature of the substituents on the ring. The thiazole-4-yl-methanol group attached at the 3-position of the pyridine ring is generally considered to have an electron-withdrawing effect, which would be expected to decrease the basicity of the pyridine nitrogen compared to unsubstituted pyridine. Quantum chemical studies on related substituted thiazole derivatives have been used to calculate pKa values and understand the factors influencing protonation. researchgate.net This protonation is a fundamental step in many reactions and is crucial for the compound's behavior in biological systems and its coordination chemistry.

The presence of two nitrogen atoms (one in the pyridine ring and one in the thiazole ring) makes this compound an excellent candidate as a bidentate ligand in coordination chemistry. researchgate.netresearchgate.net It can chelate to a single metal ion through both the pyridine and thiazole nitrogens, forming stable metal complexes. nih.govresearchgate.net This has been demonstrated with various metal ions, including copper (Cu²⁺), iron (Fe³⁺), zinc (Zn²⁺), and cadmium (Cd²⁺). researchgate.net The coordination can lead to the formation of discrete monomeric complexes or extended polymeric structures, depending on the metal ion, counter-ions, and reaction conditions. researchgate.nettandfonline.com This complex-forming ability is significant as metal coordination can dramatically alter the compound's physical, chemical, and biological properties.

Table 2: Examples of Metal Complexation with Pyridinyl-Thiazole Ligands

| Metal Ion | Ligand Type | Coordination Mode | Resulting Structure | Reference |

|---|---|---|---|---|

| Cu²⁺ | Pyridinyl-thiazole | Bidentate (Npyridine, Nthiazole) | Monomeric complex | |

| Fe³⁺ | Pyridinyl-thiazole | Bidentate (Npyridine, Nthiazole) | Monomeric complex | |

| Zn²⁺ | Pyridinyl-hydrazinyl-thiazole | Bidentate (Npyridine, Nthiazole) | Monomeric complex | researchgate.net |

Transformations of the Methanol (B129727) Side Chain

The primary alcohol (-CH₂OH) group at the C4 position of the thiazole ring is a key site for derivatization, allowing for a wide range of chemical transformations.

Common reactions include oxidation, esterification, and conversion to a leaving group for subsequent nucleophilic substitution.

Oxidation: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, depending on the reagent and conditions. nih.govgoogle.com For instance, mild oxidizing agents like manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC) can yield the corresponding aldehyde, (2-pyridin-3-yl-1,3-thiazol-4-yl)carbaldehyde. nih.govgoogle.com Stronger oxidation, for example with nitric acid, can produce the carboxylic acid, 2-(pyridin-3-yl)-1,3-thiazole-4-carboxylic acid. google.com Unusual oxidation of similar thiazolylmethanols to ketones has also been observed under hydrolytic conditions with sulfuric acid. researchgate.net

Esterification: As a primary alcohol, the methanol group readily undergoes esterification with carboxylic acids or their derivatives (like acyl chlorides or anhydrides) to form esters. masterorganicchemistry.commedcraveonline.com The classic Fischer esterification, using a carboxylic acid and an acid catalyst, is a common method. masterorganicchemistry.com

Conversion to Leaving Group: The hydroxyl group can be converted into a good leaving group, such as a halide or a sulfonate ester (e.g., tosylate). Reaction with thionyl chloride (SOCl₂) or tosyl chloride can yield the corresponding chloride or tosylate. researchgate.net This transformation activates the side chain for subsequent SN2 reactions, allowing for the introduction of various nucleophiles to form ethers, amines, and other derivatives.

Table 3: Potential Transformations of the Methanol Side Chain

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Mild Oxidation | PCC, MnO₂ | Aldehyde (-CHO) |

| Strong Oxidation | HNO₃, CrO₃/H₂SO₄ | Carboxylic Acid (-COOH) |

| Esterification | R-COOH, H⁺ | Ester (-CH₂OCOR) |

| Halogenation | SOCl₂, PBr₃ | Halide (-CH₂X) |

Regioselective Functionalization of the this compound Scaffold

The this compound scaffold possesses multiple sites for functionalization, allowing for regioselective modifications. The reactivity of the pyridine and thiazole rings differs, enabling selective reactions.

The thiazole ring is generally more electron-rich than the pyridine ring and is susceptible to electrophilic substitution. The C-5 position of the thiazole ring is a known site for such reactions. For example, bromination using bromine in methanol can lead to the selective formation of (5-bromo-2-pyridin-3-yl-1,3-thiazol-4-yl)methanol.

The pyridine ring, being electron-deficient, is generally resistant to electrophilic substitution but can undergo nucleophilic aromatic substitution, particularly if activated by an electron-withdrawing group or through the formation of an N-oxide. Functionalization of the pyridine ring can also be achieved through directed metalation, where a substituent directs a strong base to deprotonate an adjacent position, which can then be trapped with an electrophile.

Modern cross-coupling reactions, such as Suzuki or Stille couplings, offer powerful tools for regioselective functionalization. If the scaffold is first converted to a halo-derivative (e.g., at the thiazole C-5 position or on the pyridine ring), these positions can be selectively coupled with a variety of boronic acids/esters or organostannanes to introduce new carbon-carbon bonds.

Reaction Mechanisms and Kinetic Studies of Key Transformation Pathways

The mechanisms of the fundamental transformations of this compound are generally well-understood from studies of analogous systems.

Oxidation: The oxidation of primary alcohols with chromate-based reagents like PCC or potassium dichromate proceeds through the formation of a chromate (B82759) ester intermediate. khanacademy.org This is followed by an E2-like elimination step where a base (often water) removes a proton from the carbon bearing the oxygen, leading to the formation of the carbonyl group and a reduced chromium species. khanacademy.org In contrast, copper-catalyzed oxidations, particularly those using water as the oxygen source, are proposed to proceed through a radical pathway.

Esterification: The Fischer esterification mechanism involves several equilibrium steps. youtube.com Initially, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, activating it towards nucleophilic attack by the alcohol. This results in a tetrahedral intermediate. A series of proton transfers then occurs, leading to the formation of water as a good leaving group. Elimination of water and subsequent deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product. youtube.com

Nucleophilic Substitution: The conversion of the alcohol to an alkyl halide with SOCl₂ involves the formation of a chlorosulfite ester intermediate. The chloride ion then attacks the carbon from the side opposite the leaving group (SN2 mechanism), leading to the alkyl chloride with inversion of configuration, though retention is also possible depending on the specific mechanism (SNi). The subsequent substitution of the halide by a nucleophile like an amine or azide (B81097) typically follows a standard SN2 pathway.

While these general mechanisms are widely accepted, specific kinetic studies on the reactions of this compound itself are not extensively reported in the literature. Such studies would be valuable for optimizing reaction conditions and gaining a deeper quantitative understanding of the reactivity of this specific heterocyclic scaffold.

Advanced Applications of 2 Pyridin 3 Yl 1,3 Thiazol 4 Yl Methanol in Chemical and Materials Science

The bifunctional nature of (2-Pyridin-3-yl-1,3-thiazol-4-yl)methanol, which incorporates a nucleophilic pyridine (B92270) ring, a versatile thiazole (B1198619) core, and a reactive hydroxymethyl group, establishes it as a significant scaffold in non-medicinal chemical and materials science. Its utility is particularly notable in the fields of complex organic synthesis and supramolecular chemistry, where its distinct structural motifs can be exploited to create advanced functional materials and molecular architectures.

Future Perspectives and Emerging Research Directions

Development of Innovative and Eco-Friendly Synthetic Strategies for (2-Pyridin-3-yl-1,3-thiazol-4-yl)methanol Derivatives